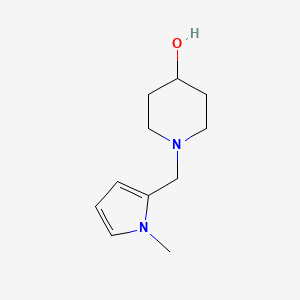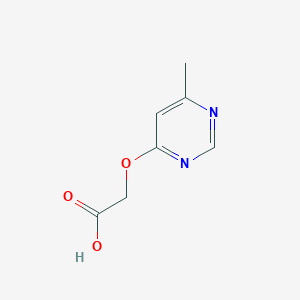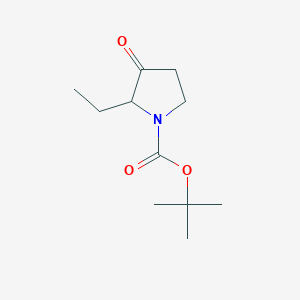
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine
Descripción general
Descripción
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine, also known as FMBA, is an organic compound that is used in a variety of scientific research applications. FMBA has a broad range of properties that make it useful in numerous fields, including organic synthesis, drug design, and biochemistry. FMBA is a versatile building block for the synthesis of various compounds, and its mechanism of action has been studied in detail.
Aplicaciones Científicas De Investigación
Pharmacology: Antidepressant Research
In pharmacology, this compound has been explored for its potential role in the synthesis of NR2B subtype of NMDA receptor antagonists . These antagonists are significant in the research of antidepressants, as they can modulate the NMDA receptors involved in mood regulation and may offer new avenues for treating depression.
Material Science: Low Surface Energy Coatings
The compound is used in the production of functional perfluoropolyethers and (meth)acrylate oligomers . These materials are crucial in creating low surface energy coatings, which have applications in creating non-stick surfaces, self-lubricating machine parts, and coatings that resist soiling and staining.
Environmental Science: Safety and Efficacy Studies
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine: is part of a group of compounds evaluated for their safety and efficacy as flavorings in animal feed . The environmental impact of these compounds is also assessed to ensure they do not cause undue harm to ecosystems.
Analytical Chemistry: Leimgruber-Batcho Reaction
This compound is utilized in analytical chemistry, particularly in the Leimgruber-Batcho reaction , which is a method for synthesizing indoles, a core structure in many natural products and pharmaceuticals.
Biochemistry: Synthesis of Biologically Active Molecules
In biochemistry, 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine serves as a building block for synthesizing various biologically active molecules. These include compounds used as GSK-3β inhibitors , which are important in researching diseases like Alzheimer’s and bipolar disorder.
Industrial Applications: Synthesis of Antithrombotic Drugs
Industrially, it’s a reactant in the Suzuki-Miyaura cross-coupling reactions , which are used to synthesize antithrombotic drugs. These medications are vital in preventing blood clots in at-risk patients.
Flavorings in Animal Feed
The compound is part of chemical group 21, which includes aromatic ketones and related esters used as flavorings in animal feed. The European Food Safety Authority has conducted studies to determine the safety and efficacy of these compounds for all animal species .
Organic Synthesis: Precursor for Alkylation
In organic synthesis, 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine is used as a precursor for alkylation reactions . This process is fundamental in creating a wide range of organic compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various proteins such as tyrosine-protein kinases and ligand-activated transcription factors . These proteins play crucial roles in cellular processes such as cell proliferation, differentiation, migration, transformation, and programmed cell death .
Mode of Action
It can be inferred that the compound may interact with its targets through mechanisms such as free radical reactions , nucleophilic substitution, and oxidation . These interactions can lead to changes in the structure and function of the target proteins, thereby influencing cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence pathways related to angiogenesis, vascular development, and vascular permeability . The compound’s interaction with its targets can lead to changes in these pathways, resulting in downstream effects on cellular functions .
Result of Action
Based on the potential targets and pathways mentioned above, it can be inferred that the compound may influence cellular processes such as cell proliferation, differentiation, migration, transformation, and programmed cell death .
Propiedades
IUPAC Name |
2-fluoro-2-(4-methoxyphenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-3-11(12,8-13)9-4-6-10(14-2)7-5-9/h4-7H,3,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBZXYOQKVJNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)(C1=CC=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1470245.png)


![2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile](/img/structure/B1470250.png)



![1-[5-(2-Methoxyphenyl)-2-thienyl]-1-ethanamine](/img/structure/B1470255.png)
![(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine](/img/structure/B1470259.png)
